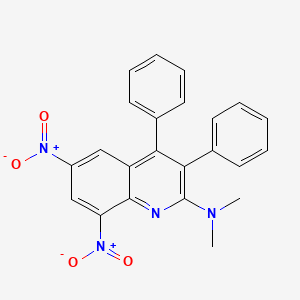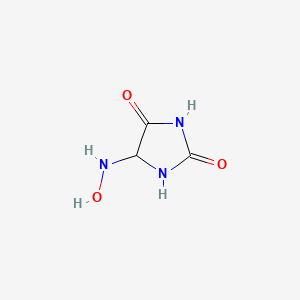
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- is a synthetic organic compound that belongs to the class of pyrrolidinones. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, featuring multiple chlorine atoms and a propenyl group, suggests potential reactivity and utility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- typically involves multi-step organic reactions. A common approach might include the chlorination of a pyrrolidinone precursor followed by the introduction of the propenyl group through alkylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would ensure consistent quality and efficiency. Safety measures would be crucial due to the handling of chlorinated intermediates and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove chlorine atoms or alter the propenyl group.
Substitution: Nucleophilic substitution reactions might replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions would vary depending on the desired transformation, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce azide or hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: Its reactivity might be exploited in the development of bioactive compounds or probes for biological studies.
Medicine: The compound could serve as a precursor for pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In materials science, it might be used to create polymers or other advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of multiple chlorine atoms and a propenyl group could influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Pyrrolidinone: A simpler analog without the chlorinated and propenyl groups.
3,3-Dichloro-2-pyrrolidinone: Lacks the chloromethyl and propenyl groups.
4-(Chloromethyl)-2-pyrrolidinone: Does not have the dichloro and propenyl groups.
Uniqueness
The unique combination of chlorine atoms and a propenyl group in 2-Pyrrolidinone, 3,3-dichloro-4-(chloromethyl)-1-(2-propenyl)- distinguishes it from other pyrrolidinone derivatives
Eigenschaften
CAS-Nummer |
61213-07-8 |
|---|---|
Molekularformel |
C8H10Cl3NO |
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
3,3-dichloro-4-(chloromethyl)-1-prop-2-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H10Cl3NO/c1-2-3-12-5-6(4-9)8(10,11)7(12)13/h2,6H,1,3-5H2 |
InChI-Schlüssel |
WBGRZWOLIHENGK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1CC(C(C1=O)(Cl)Cl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene](/img/structure/B14597393.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)



![2-[Di(propan-2-yl)amino]-1,3,2lambda~5~-dithiaphosphinane-2-thione](/img/structure/B14597424.png)
![1,4,9-Trimethyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B14597436.png)

![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2,2-dimethyloctanoate](/img/structure/B14597448.png)



![1-[(2-{[2-(Heptylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]heptane](/img/structure/B14597459.png)
